6,8-Dibromo-1',3',3'-trimethyl-5'-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]
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Overview
Description
“6,8-Dibromo-1’,3’,3’-trimethyl-5’-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole]” (CAS#: 20200-62-8) is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHBrNO
IUPAC Name: 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indoline]-5’,8-diol
This compound belongs to the class of spiropyran-based photochromic dyes. But what does that mean? Well, it’s a molecule that can change color when exposed to light – a bit like a molecular chameleon! The presence of a nitro group enhances its overall quantum yield in photochemical processes .
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, we can infer potential methods based on related structures. Here’s a plausible pathway:
Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed. Academic research and specialized laboratories likely explore its synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: The nitro group suggests susceptibility to oxidation reactions.
Substitution: The bromine atoms are potential sites for substitution reactions.
Reduction: Reduction of the nitro group could yield an amino derivative.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Cyclization: Acidic conditions (e.g., Lewis acids).
Reduction: Hydrogenation (catalytic) or metal hydrides (e.g., LiAlH).
- Bromination yields 6,8-dibromoindole derivatives.
- Cyclization forms the spiro[chromene-2,2’-indole] scaffold.
Scientific Research Applications
Chemistry::
Photochromism: Investigating its color-changing properties.
Fluorescence: Studying its emission behavior.
Biological Probes: Potential as fluorescent probes.
Drug Development: Exploring its pharmacological properties.
Optical Materials: Photochromic coatings, sensors, and displays.
Mechanism of Action
The exact mechanism remains elusive, but its photochromic behavior likely involves reversible ring-opening and closing processes. Upon light absorption, the spiro[chromene-2,2’-indole] core undergoes structural changes, altering its color and properties.
Comparison with Similar Compounds
While unique, let’s consider related compounds:
Spirooxazines: Similar photochromic behavior.
Spiropyrans: Close relatives with distinct properties.
Properties
Molecular Formula |
C19H16Br2N2O3 |
---|---|
Molecular Weight |
480.1 g/mol |
IUPAC Name |
6,8-dibromo-1',3',3'-trimethyl-5'-nitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C19H16Br2N2O3/c1-18(2)14-10-13(23(24)25)4-5-16(14)22(3)19(18)7-6-11-8-12(20)9-15(21)17(11)26-19/h4-10H,1-3H3 |
InChI Key |
ZKNOJBSTPCTHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C13C=CC4=C(O3)C(=CC(=C4)Br)Br)C)C |
Origin of Product |
United States |
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